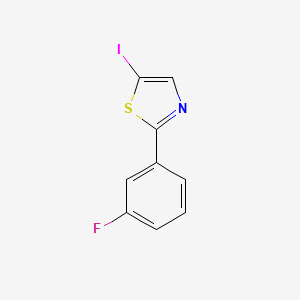

2-(3-Fluorophenyl)-5-iodo-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-5-iodo-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FINS/c10-7-3-1-2-6(4-7)9-12-5-8(11)13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLZEVXDSADVTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(S2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FINS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 3 Fluorophenyl 5 Iodo 1,3 Thiazole

Retrosynthetic Analysis of 2-(3-Fluorophenyl)-5-iodo-1,3-thiazole

A retrosynthetic analysis of the target molecule, this compound, suggests several viable synthetic disconnections. The most direct approach involves the late-stage iodination of a pre-formed 2-(3-Fluorophenyl)-1,3-thiazole core. This precursor can be further disconnected through established thiazole (B1198619) syntheses, such as the Hantzsch reaction, which would involve the condensation of 3-fluorobenzothioamide and a suitable two-carbon electrophile. Alternatively, the thiazole ring can be constructed with the iodine atom already in place, followed by the introduction of the 3-fluorophenyl group via a cross-coupling reaction. Each of these strategies presents its own set of advantages and challenges, which will be explored in the subsequent sections.

Established Synthetic Routes to Substituted 1,3-Thiazole Ringsorganic-chemistry.orgacs.orgnih.govchemrxiv.orgnih.govacs.orgchemicalbook.com

The synthesis of the 1,3-thiazole ring is a well-established field in heterocyclic chemistry, with several named reactions and modern variants available to the synthetic chemist.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the thiazole nucleus. researchgate.netasianpubs.orgrsc.orgjpionline.org This method traditionally involves the condensation of an α-haloketone with a thioamide. In the context of synthesizing this compound, this would typically involve the reaction of 3-fluorobenzothioamide with an α,α-dihaloacetaldehyde or a related synthetic equivalent, followed by iodination.

Modern variations of the Hantzsch synthesis have expanded its scope and utility. For instance, multicomponent reactions have been developed that allow for the one-pot synthesis of substituted thiazoles from various starting materials. asianpubs.org These approaches offer increased efficiency and atom economy.

Cycloaddition Reactions in Thiazole Formation

Cycloaddition reactions provide an alternative and powerful method for constructing the thiazole ring. One notable example involves a copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with sulfonyl azides, which generates 1-sulfonyl-1,2,3-triazoles. organic-chemistry.orgnih.gov These intermediates can then react with thionoesters in the presence of a rhodium(II) catalyst to form 2,5-disubstituted thiazoles. organic-chemistry.orgnih.gov This method is particularly advantageous as it can overcome some of the limitations of the traditional Hantzsch synthesis, especially when dealing with unstable α-haloaldehydes. organic-chemistry.org

Another approach involves the cyclization of N-substituted α-amino acids, which, upon treatment with thionyl chloride, can lead to the formation of 2,5-disubstituted thiazoles in a metal-free process. acs.orgchemrxiv.org

Palladium-Catalyzed Cross-Coupling Reactions for Thiazole Functionalizationnih.govrsc.org

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pre-formed thiazole rings. nih.govnih.gov These reactions allow for the introduction of various substituents at specific positions on the thiazole core. For the synthesis of the target molecule, a 2-bromo-5-iodothiazole (B8537) could be coupled with a 3-fluorophenylboronic acid derivative (Suzuki coupling) or a 3-fluorophenylstannane derivative (Stille coupling) to introduce the desired aryl group at the 2-position.

The catalytic cycle for these reactions typically involves the oxidative addition of the palladium(0) catalyst to the halo-thiazole, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comyoutube.comyoutube.com

Specific Approaches for Incorporating 3-Fluorophenyl Substituents at the 2-Position

The introduction of the 3-fluorophenyl group at the 2-position of the thiazole ring can be achieved through several methods. The most common approach is the use of a pre-functionalized starting material, such as 3-fluorobenzaldehyde (B1666160) or 3-fluorobenzonitrile (B1294923). chemicalbook.com

For instance, 3-fluorobenzaldehyde can be converted to 3-fluorobenzothioamide, a key intermediate for the Hantzsch synthesis. nih.govresearchgate.netchemistryviews.org Alternatively, 3-fluorobenzonitrile can be utilized in metal-catalyzed syntheses of 2-aryl-4,5-dihydrothiazoles, which can then be oxidized to the corresponding thiazole. mdpi.com

The following table summarizes potential precursors for the 3-fluorophenyl moiety:

| Precursor | Corresponding Reagent for Thiazole Synthesis |

| 3-Fluorobenzaldehyde | 3-Fluorobenzothioamide |

| 3-Fluorobenzonitrile | Used directly in certain cyclization reactions |

| 3-Fluorobenzoyl chloride | Can be converted to the corresponding thioamide |

Directed Iodination Strategies for the 5-Position of the 1,3-Thiazole Coreresearchgate.netnih.gov

The iodination of the thiazole ring at the 5-position is a critical step in the synthesis of this compound. This can be accomplished either by direct iodination of the 2-(3-fluorophenyl)thiazole precursor or by utilizing a pre-iodinated building block.

Direct iodination of 2-arylthiazoles can be achieved using various iodinating agents. N-Iodosuccinimide (NIS) is a commonly employed reagent for this purpose, often in the presence of an acid catalyst. Other reagents such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent can also be effective.

Palladium-catalyzed C-H iodination has emerged as a powerful tool for the regioselective functionalization of heterocycles. nih.gov This method can offer high selectivity for the 5-position of the thiazole ring, depending on the directing group and reaction conditions.

The following table outlines common iodinating agents and their typical reaction conditions:

| Reagent | Typical Conditions |

| N-Iodosuccinimide (NIS) | Acetonitrile, room temperature or gentle heating |

| Iodine (I₂) / Oxidizing Agent | Acetic acid, with an oxidant like nitric acid |

| Iodine Monochloride (ICl) | Dichloromethane, often at low temperatures |

| Palladium Catalyst / Iodine Source | Requires a directing group and specific ligands |

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of 2-aryl-5-iodo-thiazoles, including the target compound this compound, is often achieved through multi-step sequences, most commonly adapting the principles of the Hantzsch thiazole synthesis. chemhelpasap.comnih.gov This classic method involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comyoutube.com For the specific synthesis of this compound, a common pathway involves the reaction of 3-fluorobenzothioamide with a suitable α,α-dihalo- or α-halo-α-carbonyl compound, followed by an iodination step, or by using an iodinated precursor directly.

While specific optimization data for this compound is not extensively published, the general principles can be illustrated. For instance, in a typical Hantzsch-type synthesis, the choice of solvent is critical. researchgate.net Solvents are selected based on their ability to dissolve the reactants and their boiling point, which influences the accessible temperature range. The reaction between an α-bromoketone and a thioamide is often conducted in solvents like ethanol (B145695) or methanol. chemhelpasap.com

The following interactive table illustrates a hypothetical optimization study for the cyclization step in the synthesis of a thiazole precursor, demonstrating how solvent choice can impact the reaction yield.

Table 1: Hypothetical Optimization of Solvent for a Precursor to this compound This table presents illustrative data based on general principles of thiazole synthesis optimization.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methanol | Reflux (65°C) | 4 | 65 |

| 2 | Ethanol | Reflux (78°C) | 4 | 72 |

| 3 | Isopropanol | Reflux (82°C) | 4 | 75 |

| 4 | Acetonitrile | Reflux (82°C) | 4 | 81 |

| 5 | Dimethylformamide (DMF) | 80°C | 2 | 85 |

| 6 | Toluene | Reflux (111°C) | 6 | 55 |

Further optimization would involve screening catalysts (if applicable), adjusting the molar ratios of the thioamide and the ketone component, and monitoring the reaction progress over time to determine the optimal reaction duration that maximizes product formation while minimizing the generation of impurities.

Multi-Component Reactions and Green Chemistry Considerations in Thiazole Synthesis

The synthesis of thiazole derivatives is increasingly benefiting from the principles of green chemistry, which prioritize the reduction of waste, use of less hazardous materials, and improved energy efficiency. researchgate.netbohrium.com Multi-component reactions (MCRs) are a cornerstone of this approach, offering significant advantages by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification processes. researchgate.netuniba.it

Multi-Component Reactions (MCRs)

MCRs are highly convergent and atom-economical, making them ideal for building complex heterocyclic scaffolds like thiazoles. uniba.itresearchgate.net Several MCR strategies have been developed for thiazole synthesis, often as variations of the Hantzsch reaction. mdpi.com For example, a one-pot, three-component reaction can involve an aldehyde, a thioamide or thiourea, and an α-haloketone, sometimes facilitated by a reusable catalyst. mdpi.com This approach avoids the isolation of intermediates, saving time, solvents, and resources. researchgate.net While a specific MCR for this compound is not prominently documented, the development of such a process from 3-fluorobenzaldehyde, a sulfur source, an ammonia (B1221849) source, and an iodinated C2-synthon represents a viable and desirable synthetic goal.

Green Chemistry Strategies

Beyond MCRs, a variety of other green techniques are being applied to thiazole synthesis. nih.govbepls.com These strategies aim to overcome the drawbacks of conventional methods, which can involve hazardous solvents, harsh conditions, and significant waste production. researchgate.netbepls.com

Green Solvents: There is a significant shift away from volatile and toxic organic solvents. Water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs) are emerging as effective and environmentally benign alternatives. bohrium.commdpi.com For instance, the Hantzsch synthesis has been successfully performed in a deep eutectic solvent composed of choline (B1196258) chloride and glycerol, which is biodegradable, non-toxic, and can often be reused. researchgate.netnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound are being used to accelerate reactions. researchgate.netmedmedchem.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. medmedchem.com Similarly, ultrasonic irradiation provides mechanical energy to the reaction, enhancing mass transfer and reaction rates under milder temperature conditions. mdpi.com

Reusable Catalysts: The use of heterogeneous or recyclable catalysts is another key green strategy. bohrium.com Catalysts like silica-supported tungstosilisic acid have been employed in the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com These catalysts can be easily recovered by simple filtration and reused multiple times without a significant loss of activity, reducing both cost and waste. mdpi.com

The following table summarizes these green approaches and their advantages in the context of thiazole synthesis.

Table 2: Green Chemistry Approaches in Thiazole Synthesis

| Green Strategy | Example(s) | Key Advantages | Citation(s) |

| Multi-Component Reactions | One-pot synthesis from aldehydes, thioureas, and α-haloketones. | Reduced steps, time and energy savings, higher atom economy, less waste. | mdpi.com, researchgate.net, uniba.it |

| Green Solvents | Water, Deep Eutectic Solvents (e.g., Choline Chloride/Glycerol), PEG. | Reduced toxicity, biodegradability, potential for recycling, enhanced safety. | nih.gov, bohrium.com, mdpi.com |

| Energy Sources | Microwave Irradiation, Ultrasonic Irradiation. | Drastically reduced reaction times, improved yields, enhanced reaction selectivity. | researchgate.net, medmedchem.com, mdpi.com |

| Reusable Catalysts | Silica-supported acids, magnetic nanoparticles. | Catalyst can be recovered and reused, reduced cost, minimized catalyst waste. | bohrium.com, mdpi.com |

The integration of these multi-component and green chemistry principles holds immense potential for developing a sustainable and efficient synthetic route to this compound and other valuable heterocyclic compounds. nih.gov

Advanced Spectroscopic Characterization of 2 3 Fluorophenyl 5 Iodo 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(3-fluorophenyl)-5-iodo-1,3-thiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a comprehensive picture of its molecular architecture.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling interactions of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the fluorophenyl ring and the single proton on the thiazole (B1198619) ring.

The 3-fluorophenyl group will exhibit a complex multiplet pattern due to spin-spin coupling between the protons and with the fluorine atom. The proton ortho to the fluorine (H-2') is expected to show a doublet of doublets, as is the proton at the H-6' position. The proton at the H-4' position will likely appear as a doublet of triplets, and the proton at the H-5' position as a multiplet.

The lone proton on the thiazole ring (H-4) is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the iodine atom at the 5-position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-4 (thiazole) | 7.5 - 8.5 | s | - |

| H-2' (phenyl) | 7.6 - 7.8 | dd | |

| H-4' (phenyl) | 7.3 - 7.5 | dt | |

| H-5' (phenyl) | 7.1 - 7.3 | m | |

| H-6' (phenyl) | 7.5 - 7.7 | m |

Note: The predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbon atoms in the fluorophenyl ring will be influenced by the fluorine substituent, with the carbon directly bonded to the fluorine (C-3') showing a characteristic large coupling constant (¹JCF). The carbons ortho and para to the fluorine will also exhibit smaller C-F couplings.

The carbon atoms of the thiazole ring will have distinct chemical shifts. The C-2 carbon, being bonded to both sulfur and nitrogen and the phenyl ring, will be significantly downfield. The C-5 carbon, bearing the iodine atom, will be shifted upfield due to the heavy atom effect of iodine. The C-4 carbon will resonate at a chemical shift typical for an sp² hybridized carbon in a five-membered heterocyclic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (thiazole) | 160 - 170 |

| C-4 (thiazole) | 140 - 150 |

| C-5 (thiazole) | 75 - 85 |

| C-1' (phenyl) | 130 - 135 (d) |

| C-2' (phenyl) | 115 - 120 (d) |

| C-3' (phenyl) | 160 - 165 (d, ¹JCF) |

| C-4' (phenyl) | 130 - 135 (d) |

| C-5' (phenyl) | 120 - 125 (d) |

| C-6' (phenyl) | 125 - 130 (d) |

Note: Predicted values are based on analogous structures and established principles. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Containing Moieties

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. biophysics.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The multiplicity of the signal will be a multiplet due to coupling with the ortho and meta protons on the phenyl ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the correlations between coupled protons in the 3-fluorophenyl ring, helping to assign the complex multiplets.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC experiment correlates proton signals with the signals of directly attached carbon atoms. This would be crucial for unambiguously assigning the protonated carbons in both the phenyl and thiazole rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.). The IR and Raman spectra of this compound would be expected to show characteristic bands for the aromatic C-H and C=C stretching vibrations of the phenyl ring, as well as the C=N and C-S stretching vibrations of the thiazole ring. The C-F and C-I stretching vibrations would also give rise to characteristic absorptions, typically in the fingerprint region of the spectrum. The NIST WebBook provides reference spectra for the parent thiazole molecule which can be used for comparison. nist.govnist.gov

Table 3: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Thiazole C=N Stretch | 1600 - 1650 |

| C-F Stretch | 1100 - 1300 |

| C-S Stretch | 600 - 800 |

| C-I Stretch | 500 - 600 |

Note: These are general expected ranges and the actual spectrum may show more complex patterns.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of isotopes of sulfur and iodine, the isotopic pattern of the molecular ion peak would be characteristic.

Electron impact (EI) ionization would likely lead to fragmentation of the molecule. Common fragmentation pathways for thiazole derivatives involve cleavage of the bonds of the thiazole ring and loss of substituents. For this compound, expected fragmentation could include the loss of an iodine atom, the fluorophenyl group, or the entire thiazole ring. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 335 | Molecular Ion |

| [M - I]⁺ | 208 | Loss of Iodine |

| [M - C₆H₄F]⁺ | 240 | Loss of Fluorophenyl group |

| [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

| [C₃HINS]⁺ | 212 | Thiazole ring fragment |

Note: m/z values are calculated for the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₉H₅FINS. The exact mass can be calculated by summing the precise masses of its constituent isotopes. An HRMS experiment would aim to find an experimental m/z value that matches this calculated value, typically within a very small margin of error (e.g., ±5 ppm), thus confirming the elemental formula.

Expected HRMS Data for C₉H₅FINS:

| Parameter | Value |

| Molecular Formula | C₉H₅FINS |

| Calculated m/z | 319.9229 |

| Found m/z | Data not available |

| Ion | [M+H]⁺ |

This table presents the theoretical calculated mass. The "Found m/z" value would be determined from an actual HRMS experiment.

X-ray Crystallography for Solid-State Molecular Architecture of this compound

A successful crystallographic analysis of this compound would require the growth of a suitable single crystal. The resulting data would confirm the connectivity of the 3-fluorophenyl ring to the thiazole ring at position 2 and the iodine atom at position 5. It would also reveal the planarity of the thiazole ring and the rotational angle (dihedral angle) between the phenyl and thiazole rings.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

This table illustrates the parameters that would be obtained from an X-ray crystallography experiment. Specific values are contingent on successful crystallization and data collection.

Computational Chemistry and Molecular Modeling of 2 3 Fluorophenyl 5 Iodo 1,3 Thiazole

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 2-(3-Fluorophenyl)-5-iodo-1,3-thiazole, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. Using a DFT method, such as B3LYP with a 6-311++G(d,p) basis set, would predict the bond lengths, bond angles, and dihedral angles of this compound.

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two purposes: to confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra. While no experimental spectra for this specific compound are publicly available for comparison, theoretical vibrational analysis of similar thiazole (B1198619) derivatives has proven to be a reliable predictive tool.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound No specific published data is available for this compound. The following table is illustrative of typical results from DFT calculations for similar molecules.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | 1.35 Å |

| C-I | 2.10 Å | |

| C=N (thiazole) | 1.30 Å | |

| C-S (thiazole) | 1.75 Å | |

| Bond Angle | F-C-C | 118.5° |

| I-C-S | 125.0° | |

| Dihedral Angle | Phenyl-Thiazole | 25.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

For this compound, the HOMO would likely be distributed over the electron-rich thiazole ring and the iodine atom, while the LUMO might be centered on the phenyl ring, influenced by the electron-withdrawing fluorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Hypothetical FMO Properties and Global Reactivity Descriptors This data is illustrative and not based on published research for the specified compound.

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP surface would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms of the thiazole ring and the fluorine atom, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms and the iodine atom (due to the "sigma-hole" phenomenon), suggesting these as sites for nucleophilic interaction.

Conformational Analysis and Energy Landscapes

The bond connecting the phenyl and thiazole rings allows for rotation, leading to different conformations. A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle between the two rings. This would reveal the most stable conformation (the global minimum on the potential energy surface) and the energy barriers to rotation. It is anticipated that a non-planar conformation, where steric hindrance between the rings is minimized, would be the most stable.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations can model the behavior of this compound over time. An MD simulation would show how the molecule moves and flexes at a given temperature. Furthermore, by placing the molecule in a simulated solvent box (e.g., water or DMSO), MD can provide insights into how solvent molecules arrange themselves around the solute and the nature of these interactions, such as hydrogen bonding.

In Silico Assessment of Potential Molecular Interactions (e.g., Protein Binding)

Given that many thiazole derivatives exhibit biological activity, it is plausible to investigate the potential of this compound to interact with protein targets using molecular docking. This in silico technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

A hypothetical docking study could explore the binding of this compound to a relevant enzyme, for instance, a kinase or a protease. The results would provide a binding affinity score and a visual representation of the interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine and fluorine atoms). Such studies are foundational in drug discovery for prioritizing compounds for further experimental testing.

Table 3: Hypothetical Molecular Docking Results This table illustrates potential findings from a docking study and is not based on actual experimental data for this compound.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase | -8.5 | Lys72, Glu91, Leu135 | Hydrogen Bond, Hydrophobic |

| Example Protease | -7.9 | Asp25, Gly27, Ile50 | Halogen Bond, Hydrophobic |

Structure Activity Relationship Sar Investigations of 2 3 Fluorophenyl 5 Iodo 1,3 Thiazole Analogs

Impact of Thiazole (B1198619) Ring Substitutions on Biological and Chemical Profiles

The 1,3-thiazole ring is a versatile scaffold found in numerous biologically active compounds and FDA-approved drugs. nih.gov Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. nih.govglobalresearchonline.net Substitutions on the thiazole ring can dramatically alter the biological and chemical characteristics of the parent molecule.

Research has shown that the nature and position of substituents on the thiazole ring are critical determinants of biological activity. nih.gov For instance, in a series of thiazole derivatives, the introduction of different functional groups at various positions led to a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. tandfonline.comresearchgate.netresearchgate.net The electronic effects of these substituents, whether electron-donating or electron-withdrawing, can influence the reactivity of the thiazole ring and its ability to interact with biological targets. nih.gov

The steric properties of the substituents also play a significant role. Bulky groups can enhance selectivity by preventing the molecule from binding to off-target proteins, or they can hinder binding to the desired target, thereby reducing potency. The specific placement of substituents is equally important; for example, modifications at the 2- and 5-positions of the thiazole ring have been shown to be particularly impactful on the biological profiles of these compounds. acs.org

| Substitution on Thiazole Ring | Observed Impact on Biological/Chemical Profile | Reference Compound Example | Reported Activity |

| Methyl group at C5 | Can influence binding affinity and metabolic stability. | 14h | Antimigration activity |

| Halogen at C5 | Often enhances potency through halogen bonding. | - | Anticancer |

| Aromatic ring at C4 | Can introduce additional binding interactions (e.g., pi-stacking). | - | Antimicrobial |

| Amine group at C2 | Can act as a hydrogen bond donor, crucial for target recognition. | - | Various |

Role of the 3-Fluorophenyl Moiety in Modulating Biological Activity and Interactions

The 3-fluorophenyl group is a common substituent in medicinal chemistry, valued for its ability to modulate a compound's physicochemical properties and biological activity. The fluorine atom, being highly electronegative, can alter the electronic distribution within the phenyl ring, influencing its reactivity and interaction with biological targets.

The presence of a fluorine atom at the meta-position can have several effects:

Electronic Effects: The electron-withdrawing nature of fluorine can impact the pKa of nearby functional groups, which can be critical for target binding.

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic degradation. This can lead to an increased half-life of the drug in the body.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes and the blood-brain barrier. mdpi.com

Conformational Effects: The fluorine atom can influence the preferred conformation of the phenyl ring, which can in turn affect how the molecule fits into a binding pocket.

In the context of 2-phenyl-1,3-thiazole derivatives, the substitution pattern on the phenyl ring is a key determinant of biological activity. For example, studies on thiazole analogs have shown that the position and nature of the substituent on the phenyl ring can significantly impact their efficacy as enzyme inhibitors or receptor antagonists. The 3-fluoro substitution, in particular, has been explored in various therapeutic areas.

| Property Modulated by 3-Fluorophenyl Group | Mechanism of Action | Potential Biological Consequence |

| Increased Lipophilicity | Enhanced ability to cross lipid bilayers. | Improved cell permeability and potential for CNS activity. mdpi.com |

| Altered Metabolic Profile | C-F bond is resistant to cleavage by metabolic enzymes. | Increased in vivo half-life and duration of action. |

| Modified Target Binding Interactions | Fluorine can participate in hydrogen bonding and other non-covalent interactions. | Enhanced binding affinity and selectivity for the biological target. |

| Conformational Restriction | The fluorine atom can influence the rotational barrier of the phenyl ring. | Locked, more active conformation for receptor binding. |

Influence of the 5-Iodo Group on Molecular Recognition and Reactivity

The iodine atom at the 5-position of the thiazole ring is a significant feature that can profoundly influence the molecule's properties. Iodine, being the largest and most polarizable of the stable halogens, can participate in a unique type of non-covalent interaction known as halogen bonding.

Halogen bonding is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom in a biological macromolecule. This interaction can be surprisingly strong and highly directional, contributing significantly to the binding affinity and selectivity of a ligand for its target.

In addition to halogen bonding, the 5-iodo group can also influence the molecule's properties in other ways:

Size and Steric Hindrance: The large size of the iodine atom can create steric hindrance, which may either be beneficial or detrimental to binding, depending on the topology of the binding site.

Lipophilicity: The iodo group significantly increases the lipophilicity of the molecule, which can enhance its membrane permeability.

Reactivity: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the 5-position of the thiazole ring susceptible to various chemical transformations, a property that can be exploited in the synthesis of further analogs or in the design of covalent inhibitors.

The strategic placement of a halogen, particularly iodine, has been a successful strategy in the design of potent and selective inhibitors for various enzymes and receptors.

Comparative SAR Studies with Other Halogenated Thiazole Derivatives

To fully appreciate the role of the 5-iodo group, it is instructive to compare the properties of 2-(3-fluorophenyl)-5-iodo-1,3-thiazole with its analogs bearing other halogens (F, Cl, Br) at the same position. Such comparative studies can provide valuable insights into the specific requirements for optimal biological activity.

Generally, as we move down the halogen group from fluorine to iodine, the following trends are observed:

Size and Polarizability: Increase, which can lead to stronger van der Waals and halogen bonding interactions.

Electronegativity: Decreases, which affects the electronic properties of the thiazole ring.

Lipophilicity: Increases, which can impact solubility and membrane permeability.

A hypothetical comparative study might reveal that while the 5-fluoro analog is the most compact, it may lack the specific interactions afforded by the larger halogens. The 5-chloro and 5-bromo analogs might show intermediate activity, while the 5-iodo analog could exhibit the highest potency due to its ability to form strong halogen bonds. However, the increased lipophilicity of the iodo-compound could also lead to off-target effects or poor solubility.

| Halogen at C5-position | Relative Size | Polarizability | Halogen Bond Strength | Potential Impact on Activity |

| Fluorine (F) | Smallest | Lowest | Weakest | May have reduced potency if halogen bonding is critical. |

| Chlorine (Cl) | Intermediate | Intermediate | Moderate | May offer a balance of potency and favorable physicochemical properties. |

| Bromine (Br) | Large | High | Strong | Often leads to increased potency compared to Cl. |

| Iodine (I) | Largest | Highest | Strongest | Can provide the highest potency but may also increase toxicity or reduce solubility. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Analog Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. gyanvihar.org By identifying the key physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized analogs, thereby guiding the drug discovery process. gyanvihar.orgsemanticscholar.org

For the this compound series, a QSAR model could be developed using a training set of analogs with known biological activities. The descriptors used in the model could include:

Electronic descriptors: Hammett constants, partial atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume.

Hydrophobic descriptors: LogP, polar surface area.

Topological descriptors: Molecular connectivity indices.

A statistically validated QSAR model can be a powerful tool for:

Predicting the activity of virtual compounds: This allows for the prioritization of synthetic efforts on the most promising candidates. ufv.brresearchgate.net

Understanding the mechanism of action: The descriptors that are found to be important in the QSAR model can provide insights into the key interactions between the drug and its target.

Optimizing lead compounds: The model can be used to suggest specific structural modifications that are likely to improve activity. ijpsdronline.com

The development of robust QSAR models often involves advanced statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. gyanvihar.org

Derivatization Strategies and Chemical Biology Probe Development from 2 3 Fluorophenyl 5 Iodo 1,3 Thiazole

Synthetic Transformations for Expanding the Chemical Space of 2-(3-Fluorophenyl)-5-iodo-1,3-thiazole

The carbon-iodine bond at the C5 position of the thiazole (B1198619) ring is a key functional handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient introduction of diverse molecular fragments, thereby expanding the chemical space around the core scaffold.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds. libretexts.org It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. organic-chemistry.org The 5-iodo position of 2-(3-fluorophenyl)-1,3-thiazole is highly reactive in Suzuki-Miyaura couplings, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. nih.gov This transformation is valued for its mild reaction conditions and tolerance of various functional groups. organic-chemistry.orgnih.gov

| Boronic Acid/Ester Partner | Product Structure (at C5) | Typical Catalyst/Base |

|---|---|---|

| Phenylboronic acid | -Phenyl | Pd(PPh₃)₄ / K₂CO₃ |

| 4-Methoxyphenylboronic acid | -C₆H₄-OCH₃ | Pd₂(dba)₃, SPhos / K₃PO₄ |

| 3-Pyridinylboronic acid | -3-Pyridinyl | Pd(OAc)₂ / PCy₃ / K₃PO₄ |

| Methylboronic acid | -CH₃ | PdCl₂(dppf) / Na₂CO₃ |

Sonogashira Coupling: The Sonogashira coupling is a fundamental reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. rsc.orgresearchgate.net This palladium-copper co-catalyzed process is instrumental for installing alkynyl moieties onto the thiazole scaffold. These introduced alkynes can serve as key intermediates for further transformations or as integral parts of the final molecule, contributing to its structural rigidity and electronic properties, which is significant in materials science and the development of molecular scaffolds. nih.gov

| Terminal Alkyne Partner | Product Structure (at C5) | Typical Catalyst System |

|---|---|---|

| Phenylacetylene | -C≡C-Ph | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

| Trimethylsilylacetylene | -C≡C-Si(CH₃)₃ | Pd(PPh₃)₄, CuI, Et₃N |

| Propargyl alcohol | -C≡C-CH₂OH | PdCl₂(PPh₃)₂, CuI, DiPEA |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds. wikipedia.orglibretexts.org It facilitates the coupling of aryl halides with a vast array of primary and secondary amines. organic-chemistry.org Applying this reaction to this compound allows for the direct installation of diverse amino groups at the C5 position. This is particularly valuable in medicinal chemistry, as the introduction of nitrogen-containing functional groups can significantly influence a compound's physicochemical properties, such as solubility and basicity, and its ability to form key interactions with biological targets. researchgate.net

| Amine Partner | Product Structure (at C5) | Typical Catalyst/Ligand/Base |

|---|---|---|

| Morpholine | -N(CH₂CH₂)₂O | Pd₂(dba)₃, BINAP, NaOt-Bu |

| Aniline | -NH-Ph | Pd(OAc)₂, XPhos, Cs₂CO₃ |

| Benzylamine | -NH-CH₂-Ph | Pd₂(dba)₃, RuPhos, K₃PO₄ |

Development of Labeled Probes for Biological System Interrogation

The structural framework of this compound is well-suited for conversion into labeled probes for studying biological systems. These probes can be tagged with radioisotopes for imaging techniques like Positron Emission Tomography (PET) or with fluorophores for fluorescence microscopy.

Radiolabeled Probes: PET is a noninvasive imaging technique that utilizes compounds labeled with positron-emitting radioisotopes to visualize and quantify biological processes in vivo. nih.gov The this compound scaffold offers multiple avenues for radiolabeling.

¹⁸F-Labeling: The existing fluorine atom can be substituted with the positron-emitter fluorine-18 (¹⁸F), a commonly used radioisotope in PET tracer development. nih.gov This is typically achieved via nucleophilic aromatic substitution on a precursor molecule where the fluorine position is activated by a suitable leaving group, such as a nitro or trimethylammonium group. nih.gov

Radioiodination: The iodo group at the C5 position is a direct site for the introduction of iodine radioisotopes, such as ¹²³I for Single-Photon Emission Computed Tomography (SPECT) or ¹²⁴I for PET. This can be accomplished through reactions like iodine-for-iodine exchange or, more commonly, by synthesizing a precursor such as a stannyl or boronic acid derivative at the C5 position, which can then be reacted with a source of radioiodine.

Fluorescent Probes: Fluorescent probes are indispensable tools in cell biology for visualizing the localization and dynamics of molecules within cells. The this compound core can be chemically modified to generate such probes. A common strategy involves attaching a known fluorophore to the thiazole scaffold via one of the cross-coupling reactions described previously. For example, a boronic acid or terminal alkyne derivative of a fluorescent dye (e.g., coumarin, fluorescein, or rhodamine) could be coupled at the C5 position. Furthermore, more sophisticated probes, such as "turn-on" fluorescent sensors, can be designed. nih.govnih.gov In these systems, the fluorescence of the attached dye is initially quenched, and a specific biological event, such as an enzymatic reaction or binding to a target protein, triggers a conformational or chemical change that restores fluorescence. nih.gov

Utilization of this compound as a Privileged Scaffold in Library Synthesis

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.govresearchgate.net The thiazole ring is widely recognized as such a scaffold, forming the core of numerous clinically approved drugs with diverse therapeutic applications, including anticancer and anti-inflammatory agents. nih.govmonash.edumdpi.com Specifically, 2,4,5-trisubstituted thiazoles are a prominent class of compounds in drug design. nih.govmonash.edu

The compound this compound is an ideal starting point for library synthesis based on this privileged scaffold. The term "library synthesis" refers to the systematic and parallel synthesis of a large number of related compounds from a common core structure. The reactive iodine at the C5 position acts as a versatile anchor point for diversification. By employing the robust and high-throughput-compatible synthetic transformations discussed in section 7.1, a combinatorial library of derivatives can be generated.

For example, an array of different boronic acids can be reacted via Suzuki-Miyaura coupling, or a collection of amines can be introduced through Buchwald-Hartwig amination, to produce a large set of distinct molecules. Each compound in the library retains the core 2-(3-fluorophenyl)-1,3-thiazole motif but possesses a unique substituent at the C5 position. This systematic exploration of the chemical space around the privileged scaffold is a highly effective strategy in modern drug discovery for identifying novel lead compounds with desired biological activity and optimized pharmacological properties. jpionline.orgresearchgate.net

Future Directions and Emerging Research Avenues for 2 3 Fluorophenyl 5 Iodo 1,3 Thiazole

Development of Novel and Efficient Synthetic Routes

The advancement of research into 2-(3-Fluorophenyl)-5-iodo-1,3-thiazole is intrinsically linked to the efficiency and versatility of its synthesis. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundational approach, future efforts will likely focus on developing more streamlined, cost-effective, and environmentally benign synthetic strategies. bepls.comyoutube.com

Key areas for development include:

One-Pot, Multi-Component Reactions (MCRs): Designing synthesis pathways where multiple starting materials react in a single vessel to form the desired product can significantly reduce reaction time, cost, and waste. Future research could explore MCRs that combine precursors for the fluorophenyl and iodo-thiazole moieties in a single, efficient step. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating. bepls.com Developing a MAOS protocol for this compound could make its production more rapid and scalable.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting the synthesis of this thiazole derivative to a flow chemistry setup would be a significant step towards efficient and reproducible large-scale production.

Novel Catalytic Systems: Exploration of new catalysts, including metal-based and organocatalysts, could open up new reaction pathways with improved selectivity and efficiency. For instance, palladium-catalyzed cross-coupling reactions could be explored for the direct arylation or iodination of the thiazole ring. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Thiazole Synthesis

| Method | Advantages | Disadvantages | Future Research Focus for this compound |

|---|---|---|---|

| Hantzsch Synthesis | Well-established, versatile | Often requires harsh conditions, multi-step process | Optimization for higher yields and milder conditions |

| Microwave-Assisted | Rapid reaction times, higher yields | Scalability challenges | Development of scalable MAOS protocols |

| Multi-Component | High efficiency, reduced waste | Complex reaction optimization | Design of a convergent one-pot synthesis |

| Flow Chemistry | High scalability, precise control | Requires specialized equipment | Adaptation of existing routes to a continuous flow system |

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and reducing the time and cost of development. For this compound, integrating advanced computational techniques is a crucial future direction.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. bohrium.com By synthesizing a small library of analogs of this compound and evaluating their activity, QSAR models can be built to predict the activity of yet-to-be-synthesized derivatives, guiding the design of more potent compounds.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.netresearchgate.netjpionline.org For this compound, docking studies can help identify potential biological targets and elucidate its mechanism of action at the molecular level. This is particularly valuable for predicting its potential as an inhibitor for enzymes like kinases or cholinesterases. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This information is vital for predicting its chemical behavior, stability, and potential applications in areas like organic electronics.

Exploration of Undiscovered Biological Targets and Mechanistic Insights

The thiazole scaffold is a well-known pharmacophore present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govglobalresearchonline.netnih.govdergipark.org.trmdpi.com However, the specific biological profile of this compound remains largely uncharacterized.

Future research should prioritize:

Broad-Spectrum Biological Screening: The compound should be systematically screened against a diverse array of biological targets to identify potential therapeutic applications. This includes assays for anticancer activity against various cell lines (e.g., breast, lung, colon), antimicrobial activity against resistant bacterial and fungal strains, and anti-inflammatory effects. globalresearchonline.netnih.gov

Target Identification and Validation: Once a promising biological activity is identified, the next step is to pinpoint the specific molecular target. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to identify the protein(s) with which the compound interacts.

Mechanistic Studies: Elucidating the precise mechanism of action is crucial for drug development. For instance, if the compound shows anticancer activity, studies should be conducted to determine if it induces apoptosis, inhibits cell cycle progression, or targets specific signaling pathways like those involving EGFR or BRAF kinases. researchgate.netnih.gov

Design and Synthesis of Next-Generation this compound Analogs for Enhanced Biological Activity

Building upon the knowledge gained from computational modeling and biological screening, the rational design and synthesis of next-generation analogs can lead to compounds with superior properties. Structure-activity relationship (SAR) studies are central to this endeavor, providing insights into how specific structural modifications influence biological activity. nih.govmdpi.comresearchgate.net

Key strategies for analog design include:

Modification of the Phenyl Ring: The substitution pattern on the 2-phenyl ring can be systematically varied. This includes changing the position of the fluorine atom or introducing other substituents (e.g., methoxy, chloro, trifluoromethyl groups) to modulate the electronic and steric properties of the molecule and improve target binding. nih.govnih.gov

Replacement of the Iodo Group: The iodine atom at the 5-position is a versatile handle for further chemical modification through cross-coupling reactions. It can be replaced with a variety of other functional groups (e.g., alkynes, amines, other aryl groups) to explore new chemical space and potentially enhance biological activity or introduce new functionalities.

Scaffold Hopping and Bioisosteric Replacement: In some cases, replacing the thiazole core with other heterocyclic systems (bioisosteres) while retaining key pharmacophoric features can lead to improved pharmacokinetic profiles or novel intellectual property.

Table 2: Proposed Analogs and Rationale for Synthesis

| Parent Compound | Proposed Modification | Rationale | Potential Target Class |

|---|---|---|---|

| This compound | Replace 3-Fluoro with 4-Fluoro or 2,4-Difluoro | Investigate the impact of fluorine position on kinase inhibition. | Anticancer (Kinase Inhibitors) |

| This compound | Replace 5-Iodo with a substituted amine moiety | Enhance solubility and introduce hydrogen bonding interactions. | Antimicrobial, CNS agents |

| This compound | Replace 5-Iodo with a naphthalene or quinoline ring | Increase planarity and potential for π-stacking interactions. | Anticancer (Tubulin Inhibitors) |

| This compound | Introduce carboxamide group at the 4-position | Mimic known bioactive thiazole structures. | Anticancer, Antiviral |

By systematically pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for the development of novel therapeutics, advanced materials, and other valuable chemical entities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-fluorophenyl)-5-iodo-1,3-thiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriately substituted precursors. For example, a modified Hantzsch thiazole synthesis involves reacting 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone with aryl amines and alkylisothiocyanates in ethanol under ambient conditions. Polyvinyl pyridine is often added as a catalyst to improve reaction efficiency. Yield optimization requires monitoring reaction progress via TLC and purification through recrystallization (e.g., ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H/13C-NMR : Identify aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl) and iodine-induced deshielding effects on adjacent carbons.

- FT-IR : Confirm thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and C–F bonds (~1250 cm⁻¹).

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation indicates high purity) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the iodo substituent in this compound towards cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the fluorine and iodine substituents, predicting sites for nucleophilic/electrophilic attacks. For instance, the iodine atom’s polarizability enhances its suitability for Suzuki-Miyaura coupling. Computational studies should compare frontier molecular orbitals (HOMO/LUMO) and Mulliken charges to identify reactive hotspots .

Q. What strategies resolve contradictions in biological activity data for halogenated thiazole derivatives, such as discrepancies between in vitro and in vivo results?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets across studies to identify confounding variables (e.g., solvent effects, cell line specificity).

- Structure-Activity Relationship (SAR) : Correlate substituent electronic profiles (e.g., fluorine’s electronegativity, iodine’s steric bulk) with activity trends. For example, fluorophenyl groups may enhance membrane permeability, while iodine improves target binding affinity .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays to explain in vivo efficacy gaps .

Q. How does the electronic nature of substituents on the phenyl ring affect the photophysical properties of 2-aryl-5-iodo-thiazoles?

- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂, –CF₃) redshift absorption/emission spectra by stabilizing excited states. For this compound, fluorescence quantum yields can be quantified via UV-vis and fluorescence spectroscopy. Compare with derivatives like 2-(3-iodo-5-nitrophenyl)thiazole to isolate substituent effects .

Data Contradiction Analysis

Q. Why do elemental analysis results for halogenated thiazoles sometimes deviate from theoretical values, and how should researchers address this?

- Methodological Answer : Deviations often arise from incomplete purification or hygroscopicity. For iodine-containing compounds, ensure rigorous drying (e.g., vacuum desiccation) and use high-resolution mass spectrometry (HRMS) to validate molecular ions. Recalculate theoretical values with isotopic abundance corrections for halogens .

Experimental Design Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) and solvents (polar aprotic vs. ethanol) to optimize regioselectivity.

- Kinetic Studies : Use in-situ IR or NMR to track intermediate formation and adjust reaction times.

- Scale-Up Protocols : Maintain stoichiometric ratios and cooling rates during recrystallization to prevent polymorphism .

Tables for Key Data

| Property | Technique | Key Observations | Reference |

|---|---|---|---|

| Melting Point | DSC/TGA | 91–93°C (sharp endotherm indicates purity) | |

| C–H–N Analysis | Elemental Analyzer | Exp: C 69.48%, H 5.55%, N 7.38% vs. Theoretical | |

| Aromatic Proton Shifts | 1H-NMR (400 MHz, CDCl₃) | δ 7.8–8.1 ppm (fluorophenyl protons) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.